N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
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Overview
Description
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by its unique functional groups, including a hydroxypropyl group, a methoxyethyl group, and a carboxamide group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with commercially available indole derivatives.
Functional Group Introduction: The hydroxypropyl and methoxyethyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Carboxamide Formation: The carboxamide group is introduced via an amidation reaction, where the indole derivative reacts with a suitable amine in the presence of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyethyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide: can be compared with other indole derivatives such as:
Uniqueness:
- The presence of both hydroxypropyl and methoxyethyl groups in this compound provides unique chemical properties, such as increased solubility and specific reactivity patterns, distinguishing it from other indole derivatives.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-13(2)19(8-10-22-3)16-6-5-14(11-15(12)16)17(21)18-7-4-9-20/h5-6,11,20H,4,7-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFDCOSAOUHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCCCO)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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